molecular formula C5H3NOS B1333428 2-Thienyl isocyanate CAS No. 2048-57-9

2-Thienyl isocyanate

Cat. No.: B1333428
CAS No.: 2048-57-9
M. Wt: 125.15 g/mol
InChI Key: QVLWPBIUVXZGRK-UHFFFAOYSA-N
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Description

2-Thienyl isocyanate is an organic compound with the molecular formula C5H3NOS. It is a derivative of thiophene, where an isocyanate group (-N=C=O) is attached to the second carbon of the thiophene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thienyl isocyanate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using phosgene due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure safety and high yield .

Chemical Reactions Analysis

2-Thienyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in the formation of ureas.

    Alcohols: Used in the formation of carbamates.

    Thiols: Used in the formation of thiourethanes.

    Water: Catalyzes hydrolysis reactions.

Major Products:

Mechanism of Action

2-Thienyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:

    Phenyl Isocyanate: Similar in reactivity but differs in the aromatic ring structure, leading to different electronic properties and reactivity patterns.

    Methyl Isocyanate: Smaller and more volatile, used primarily in the production of pesticides and polymers.

Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other isocyanates. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Comparison with Similar Compounds

  • Phenyl isocyanate
  • Methyl isocyanate
  • Benzyl isocyanate

Properties

IUPAC Name

2-isocyanatothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLWPBIUVXZGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380027
Record name 2-isocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2048-57-9
Record name 2-isocyanatothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Thienyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-Thienyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-Thienyl isocyanate
Reactant of Route 4
Reactant of Route 4
2-Thienyl isocyanate
Reactant of Route 5
2-Thienyl isocyanate
Reactant of Route 6
2-Thienyl isocyanate

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